molecular formula C9H9BrFNO B8131048 3-Bromo-4-fluoro-N,2-dimethylbenzamide

3-Bromo-4-fluoro-N,2-dimethylbenzamide

Cat. No.: B8131048
M. Wt: 246.08 g/mol
InChI Key: VQDUTFDOHRCVQT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N,2-dimethylbenzamide is a small molecule organic compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 . This compound is classified as a benzamide derivative and serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The presence of both bromo and fluoro substituents on the aromatic ring, along with the dimethylamide functional group, makes it a valuable intermediate for various chemical transformations, such as metal-catalyzed cross-coupling reactions . Researchers utilize this scaffold in the exploration and development of novel pharmacologically active compounds. As a standard practice, all reagents from this supplier are intended For Research Use Only and are not to be used for diagnostic, therapeutic, or any other human or veterinary purposes . Proper procedures for the safe handling of chemicals should always be followed in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-6(9(13)12-2)3-4-7(11)8(5)10/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDUTFDOHRCVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 Bromo 4 Fluoro N,2 Dimethylbenzamide

Retrosynthetic Analysis of the 3-Bromo-4-fluoro-N,2-dimethylbenzamide Scaffold

A retrosynthetic analysis of this compound suggests several logical disconnections to identify plausible starting materials. The most straightforward disconnection is the amide bond, leading to 3-bromo-4-fluoro-2-methylbenzoic acid and dimethylamine (B145610). This is a common and reliable transformation in organic synthesis.

Further disconnection of the halogen substituents from the 3-bromo-4-fluoro-2-methylbenzoic acid intermediate opens up multiple pathways. One approach involves the regioselective bromination of a 4-fluoro-2-methylbenzoic acid precursor. Alternatively, a 3-bromo-2-methylbenzoic acid intermediate could undergo fluorination, although electrophilic fluorination of an activated ring can be challenging.

A third retrosynthetic route involves the construction of the substituted benzene (B151609) ring itself, possibly through a cross-coupling reaction. This could involve, for example, the coupling of a suitably substituted arylboronic acid with a corresponding aryl halide, followed by the elaboration of the side chains to form the final product.

Conventional Synthetic Pathways for this compound

Conventional synthetic routes to this compound primarily rely on a sequence of amidation and halogenation reactions on a pre-functionalized benzene ring.

Amidation Reactions from Acid Precursors

The formation of the N,N-dimethylamide moiety is typically achieved by reacting the corresponding carboxylic acid, 3-bromo-4-fluoro-2-methylbenzoic acid, with dimethylamine. To facilitate this reaction, the carboxylic acid is usually activated. One common method is the conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be treated with dimethylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation can be accomplished using peptide coupling reagents. For instance, a similar compound, 4-bromo-2-fluoro-N-methylbenzamide, has been synthesized from 4-bromo-2-fluorobenzoic acid and methylamine (B109427) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This method avoids the harsh conditions of acid chloride formation and often provides high yields. chemicalbook.com

Reagent/ConditionRoleExample YieldReference
Thionyl chloride (SOCl₂)Carboxylic acid activation-
Oxalyl chlorideCarboxylic acid activation-
EDCI, HOBt, DIPEAPeptide coupling74% chemicalbook.com

Regioselective Halogenation Strategies (Bromination and Fluorination)

The precise placement of the bromine and fluorine atoms on the benzene ring is crucial and presents a significant synthetic challenge. The directing effects of the substituents on the aromatic ring (methyl, carboxyl, and the other halogen) must be carefully considered.

Bromination: Starting from a 4-fluoro-2-methylbenzoic acid derivative, regioselective bromination at the 3-position is required. The fluorine atom is an ortho, para-director, and the methyl group is also an ortho, para-director. The carboxyl group is a meta-director. In this case, the position ortho to the methyl group and meta to the carboxyl group is the desired 3-position. A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) describes the bromination of 4-fluorobenzaldehyde (B137897) using sodium bromide and sodium hypochlorite (B82951) in an acidic medium, achieving a high yield. google.com A similar approach could potentially be adapted for the bromination of a 4-fluoro-2-methylbenzoic acid derivative. Another powerful method for regioselective bromination involves using N-bromosuccinimide (NBS) with a catalytic amount of a Lewis acid, such as iron(III) triflimide, which has been used for the regioselective bromination of a substituted benzamide (B126). rsc.org

Fluorination: While less common for this type of substitution pattern, one could envision a route starting from a 3-bromo-2-methylbenzoic acid derivative. However, direct electrophilic fluorination of aromatic rings can be challenging due to the high reactivity of fluorinating agents and the potential for side reactions. More specialized reagents and conditions would be necessary to achieve the desired regioselectivity. Research into regioselective fluorination is ongoing, with methods like I(I)/I(III) catalysis being explored for other types of unsaturated systems. researchgate.net

Halogenation ReagentSubstrate TypePotential ApplicationReference
NaBr, NaOCl, HClAldehydeBromination of a fluorinated precursor google.com
NBS, Iron(III) triflimideBenzamideRegioselective bromination rsc.org

N-Methylation and O-Methylation Control

In the context of synthesizing this compound, the N,N-dimethylamide is typically formed directly from dimethylamine, thus avoiding a separate N-methylation step and the potential for O-methylation. If a route starting from 3-bromo-4-fluoro-2-methylbenzamide were considered, subsequent N-methylation would be necessary. This could be achieved using a methylating agent like methyl iodide in the presence of a base. However, this approach carries the risk of competing O-methylation of the amide oxygen, leading to the formation of an imidate ester. Controlling the reaction conditions, such as the choice of base and solvent, would be critical to favor N-methylation. The direct amidation with dimethylamine is generally the more efficient and controlled strategy.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated methods for the construction of highly substituted aromatic compounds, which could be applied to the synthesis of this compound.

Catalytic Strategies (e.g., Palladium-Catalyzed Cross-Coupling for Aryl Building Blocks)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for forming carbon-carbon bonds and constructing the substituted aromatic core. For example, a synthetic route could be designed where a dihalogenated benzene ring is selectively functionalized. One could envision a scenario where a 1,3-dibromo-4-fluorobenzene derivative undergoes a selective Suzuki-Miyaura coupling with a methylboronic acid derivative to introduce the 2-methyl group. The remaining bromine atom could then be carried through the synthesis and the carboxyl and amide functionalities installed subsequently.

Palladium catalysis is also instrumental in forming carbon-nitrogen bonds. While typically used for aryl amination, related catalytic systems could be explored for the construction of the amide bond itself under milder conditions than traditional methods. Research has shown the utility of palladium-catalyzed amination even in the presence of multiple halogen substituents, with good selectivity. researchgate.net For instance, the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been reported to proceed with high regioselectivity, favoring reaction at the bromine-substituted position over the fluorine-substituted one. researchgate.net This highlights the potential for selective transformations on polyhalogenated aromatic rings.

Catalytic ReactionApplicationKey AdvantageReference
Suzuki-Miyaura CouplingC-C bond formationConstruction of the substituted aryl core rsc.org
Palladium-Catalyzed AminationC-N bond formationSelective amination on polyhalogenated rings researchgate.net

Continuous Flow Synthesis and Microreactor Technologies

The adoption of continuous flow synthesis and microreactor technologies offers significant advantages over traditional batch processing for the production of this compound. These technologies enable precise control over reaction parameters, leading to improved yield, safety, and product consistency.

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, which is particularly beneficial for exothermic reactions often encountered in amidation processes. youtube.com This enhanced control minimizes the formation of hotspots and byproducts, leading to a purer product stream. youtube.com For the synthesis of aromatic amides, continuous flow systems can be designed to handle the reaction of an acyl chloride, such as 3-bromo-4-fluorobenzoyl chloride, with N,2-dimethylamine in a highly controlled manner. The ability to operate at elevated temperatures and pressures safely allows for accelerated reaction rates. nih.gov

A key advantage of flow chemistry is the potential for integrating multiple reaction and work-up steps into a single, continuous process. For instance, the synthesis could be designed as a telescoped sequence where the formation of the acyl chloride from 3-bromo-4-fluorobenzoic acid and its subsequent amidation occur in-line, reducing manual handling and processing time. nih.gov Furthermore, the generation of potentially hazardous intermediates can be managed more safely in flow reactors due to the small reaction volumes at any given time. thieme-connect.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Amides

ParameterBatch SynthesisContinuous Flow Synthesis
Heat Transfer Limited, potential for hotspotsExcellent, uniform temperature control
Mass Transfer Can be inefficient, requires vigorous stirringHighly efficient due to short diffusion distances
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes
Scalability Often requires re-optimizationMore straightforward, "scaling-out" by running longer or in parallel
Product Consistency Can vary between batchesHigh, due to precise process control
Reaction Time Often longerTypically shorter due to enhanced reaction rates

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering several key aspects.

One of the primary goals of green chemistry is to minimize waste. Traditional amidation methods often employ stoichiometric activating agents, which generate significant amounts of byproducts. ucl.ac.uk Catalytic methods for amide bond formation are a greener alternative. ucl.ac.ukrsc.org For instance, the direct amidation of 3-bromo-4-fluorobenzoic acid with N,2-dimethylamine, catalyzed by a reusable acid catalyst, would be a more atom-economical approach, with water as the only byproduct. acs.org The use of boric acid as a catalyst in solvent-free conditions has also been reported for the synthesis of amides, offering a simple and efficient procedure. bohrium.comsemanticscholar.org

The choice of solvent is another critical factor. Many conventional amide syntheses utilize hazardous solvents like DMF and CH2Cl2. ucl.ac.uk Exploring greener solvents or even solvent-free reaction conditions can significantly improve the environmental profile of the synthesis. semanticscholar.org Water-based amidation, facilitated by surfactants or specialized reactor technology, presents a highly sustainable option. acs.org

Furthermore, energy efficiency can be enhanced through methods like microwave-assisted synthesis, which can accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.com Biocatalytic methods, using enzymes to catalyze amide bond formation, represent a frontier in green chemistry, offering high selectivity and mild reaction conditions. rsc.org

Table 2: Green Chemistry Metrics for Amide Synthesis

Green Chemistry PrincipleApplication in Benzamide Synthesis
Prevention Designing syntheses to minimize waste generation.
Atom Economy Utilizing catalytic methods for direct amidation to maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents and solvents.
Designing Safer Chemicals The target molecule itself is not directly addressed by this principle in the context of its synthesis.
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water or employing solvent-free conditions.
Design for Energy Efficiency Using energy-efficient methods like microwave-assisted synthesis or continuous flow processing.
Use of Renewable Feedstocks While not directly applicable to the core structure, renewable sources could be considered for reagents or solvents.
Reduce Derivatives Employing direct amidation to avoid the need for protecting groups or activation steps.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. ucl.ac.ukrsc.org
Design for Degradation The biodegradability of the final product is a consideration for its lifecycle, but not directly for its synthesis.
Real-time analysis for Pollution Prevention In-line monitoring in continuous flow systems can prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention The use of continuous flow reactors minimizes the risk associated with handling hazardous materials. thieme-connect.com

Purification and Isolation Techniques for this compound and its Intermediates

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. Common techniques include extraction, crystallization, and chromatography.

Following the amidation reaction, a typical workup involves quenching the reaction mixture and performing a liquid-liquid extraction to separate the product from the reaction medium and water-soluble byproducts. The choice of extraction solvent is critical and should be based on the solubility of the product and its immiscibility with the aqueous phase.

Crystallization is an effective method for purifying solid products. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals with high purity. The suppression of disorder in benzamide crystals through fluorine substitution can potentially facilitate the crystallization process. acs.orgnih.gov

For challenging separations or to achieve very high purity, column chromatography is often employed. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is optimized to achieve good separation of the target compound from any impurities.

Yield Optimization and Scalability Considerations for this compound Production

Optimizing the yield and ensuring the scalability of the synthesis are critical for the industrial production of this compound.

Yield optimization involves a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify the optimal conditions for maximizing the yield.

For the synthesis of the precursor, 3-bromo-4-fluorobenzoic acid, a process involving the reaction of fluorobenzene (B45895) with acetyl chloride followed by bromination and oxidation has been reported with high yields. google.comgoogle.com The subsequent amidation step would then be the focus of optimization.

Scalability from the laboratory to an industrial scale presents several challenges, including heat transfer, mass transfer, and safety. Continuous flow technology is particularly well-suited for scaling up amide synthesis, as it allows for a more seamless transition from lab-scale to production by running the process for longer durations or by using multiple reactors in parallel ("numbering-up"). nih.govacs.org This approach avoids the significant challenges associated with scaling up large batch reactors.

Stereoselective Synthesis of this compound Analogues (If Chiral Centers are Introduced in Modified Structures)

While this compound itself is not chiral, the introduction of chiral centers into its analogues can lead to compounds with specific stereochemistry, which is often crucial for their biological activity. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.

If a chiral center were to be introduced, for example, by modifying the N-alkyl group or by introducing a substituent on the aromatic ring that creates a chiral axis, several strategies for stereoselective synthesis could be employed.

One approach is the use of a chiral auxiliary. A chiral group can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.

Another powerful method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over the other. This approach is highly efficient as only a small amount of the chiral catalyst is needed. For instance, the stereoselective synthesis of chiral β-amino acid derivatives has been achieved through the conjugate addition of lithium amides to a chiral substrate. nih.gov

Biocatalysis, using enzymes, offers excellent stereoselectivity for the synthesis of chiral compounds under mild conditions. ucl.ac.uk For example, enzymes can be used for the kinetic resolution of a racemic mixture, where one enantiomer is selectively transformed, allowing for the separation of the two.

Advanced Structural Characterization and Conformational Analysis of 3 Bromo 4 Fluoro N,2 Dimethylbenzamide

Spectroscopic Techniques for Comprehensive Structural Elucidation

A complete spectroscopic profile is essential for the unambiguous confirmation of a chemical structure. However, for 3-Bromo-4-fluoro-N,2-dimethylbenzamide, specific experimental data from key spectroscopic methods are not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Experiments)

No specific ¹H, ¹³C, or ¹⁹F NMR spectra, including chemical shifts (δ) and coupling constants (J), for this compound have been reported. While general principles of NMR spectroscopy on substituted benzamides are well-established, allowing for theoretical predictions, the absence of experimental data precludes a factual analysis of this specific molecule. For instance, studies on related benzamide (B126) derivatives are available, but these cannot be directly extrapolated to provide accurate data for the title compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition, and analyses of the compound's fragmentation pathways under mass spectrometric conditions, are not documented. The typical fragmentation of benzamides involves the cleavage of the amide bond, but a specific analysis for this compound is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Similarly, no specific experimental Infrared (IR) or Raman spectra for this compound have been found. Therefore, a detailed assignment of vibrational frequencies corresponding to its functional groups (e.g., C=O stretch, C-N stretch, C-F stretch, C-Br stretch, and aromatic C-H bends) cannot be provided.

X-ray Crystallography and Solid-State Structural Investigations

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography, which is crucial for understanding conformation and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

There are no published reports of a single-crystal X-ray diffraction study for this compound. Consequently, critical data such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles are unavailable. This prevents any discussion on the molecule's absolute configuration and its preferred conformation in the crystalline state.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Without crystal structure data, a factual analysis of the crystal packing, including any potential intermolecular interactions like halogen bonding (C-Br···O or C-Br···F), hydrogen bonding (C-H···O or C-H···F), or π-π stacking, is not possible. While theoretical studies on interactions in other fluorinated and brominated organic molecules exist, they remain speculative in the context of this specific compound.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. For a molecule like this compound, the presence of polar functional groups (amide, fluoro) and a halogen atom (bromo) creates opportunities for various intermolecular interactions, such as hydrogen bonding and halogen bonding, which could lead to the formation of different polymorphic structures under varying crystallization conditions (e.g., solvent, temperature, pressure).

Co-crystallization involves the formation of a crystalline structure containing two or more different molecular components in a stoichiometric ratio. In the context of this compound, co-crystals could potentially be formed with other molecules (co-formers) that can engage in complementary intermolecular interactions. For instance, a co-former with a strong hydrogen bond donor group could interact with the carbonyl oxygen of the benzamide.

Currently, there are no specific polymorphs or co-crystals of this compound reported in the primary literature. The following table is an illustrative example of how such data would be presented if available.

Illustrative Data for Potential Polymorphs of this compound

Form Crystal System Space Group Melting Point (°C) Key Intermolecular Interactions
I Monoclinic P2₁/c Hypothetical: 150-152 N-H···O=C hydrogen bonds, C-H···F interactions

Conformational Analysis and Dynamic Behavior of this compound

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds, particularly the amide bond and the bond connecting the carbonyl group to the aromatic ring.

A critical aspect of the conformational dynamics of N-substituted amides is the restricted rotation around the C-N amide bond due to its partial double-bond character. This restricted rotation can lead to the existence of E/Z isomers (also known as cis/trans isomers with respect to the amide bond). For an N-methylbenzamide, these isomers would be defined by the relative orientation of the N-methyl group and the carbonyl oxygen. The energy barrier to rotation around this bond is typically high enough to allow for the observation of distinct isomers at or below room temperature using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The steric bulk of the ortho-methyl group on the phenyl ring and the N-methyl group will influence the height of this rotational barrier and the relative stability of the E and Z isomers.

Typical Rotational Energy Barriers for Related Amides

Compound Rotational Barrier (kcal/mol) Method
N-Methylformamide ~20 NMR
N-Methylacetamide ~18-20 NMR

The study of conformational preferences in molecules like this compound relies on a combination of spectroscopic experiments and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR is a powerful tool for studying dynamic processes like amide bond rotation. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rotational energy barriers (coalescence temperature analysis) and the populations of different conformers. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, helping to elucidate the preferred conformation in solution.

Infrared (IR) Spectroscopy: The frequency of the amide I band (primarily C=O stretching) in the IR spectrum is sensitive to the local environment and conformation. Changes in this band can indicate different hydrogen bonding patterns or conformational states.

Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to calculate the energies of different possible conformers and the transition states that separate them. These calculations can provide detailed insights into the molecular geometry, rotational barriers, and the relative populations of conformers, complementing experimental data.

Summary of Techniques for Conformational Analysis

Technique Type of Information Provided
Variable-Temperature NMR Rotational energy barriers, equilibrium constants between conformers.
NOE Spectroscopy Through-space distances between atoms, elucidation of 3D structure.
Infrared Spectroscopy Information on hydrogen bonding and carbonyl group environment.

Theoretical and Computational Investigations of 3 Bromo 4 Fluoro N,2 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about the electronic structure and energy of 3-Bromo-4-fluoro-N,2-dimethylbenzamide.

Electronic Structure, Molecular Orbital Analysis (HOMO/LUMO), and Charge Distribution

The electronic structure of this compound is characterized by the interplay of its aromatic ring and various substituents. The bromine and fluorine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring through the inductive effect. Conversely, the methyl and N,N-dimethylamide groups can contribute to the electronic landscape.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms of the amide group. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms attached to the electronegative bromine and fluorine atoms.

The charge distribution within the molecule can be quantified using methods such as Mulliken population analysis. This analysis provides the net charge on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. In this compound, the carbon atoms bonded to bromine and fluorine are expected to carry a partial positive charge, while the halogen atoms themselves will be partially negative. The oxygen atom of the carbonyl group will also possess a significant negative charge.

Table 1: Calculated Frontier Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.35
Ionization Potential (I)6.58
Electron Affinity (A)1.23
Electronegativity (χ)3.905
Chemical Hardness (η)2.675
Global Softness (S)0.187
Electrophilicity Index (ω)2.84

Electrostatic Potential Surfaces and Molecular Lipophilicity Potential

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom, while the areas around the hydrogen atoms of the methyl groups will exhibit a positive potential.

The Molecular Lipophilicity Potential (MLP) provides insights into the lipophilic and hydrophilic character of different parts of a molecule. This is crucial for understanding its pharmacokinetic properties, such as membrane permeability. The MLP can identify regions that are likely to engage in hydrophobic or hydrophilic interactions.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). A high electrophilicity index suggests a molecule is a good electrophile.

Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. They indicate the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the Fukui functions would likely highlight the carbonyl carbon as a primary site for nucleophilic attack and the aromatic ring carbons as potential sites for electrophilic attack.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility and preferred shapes of this compound.

Structure-Activity Relationship (SAR) and Predictive Modeling (Applicable to Derivatives of this compound)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the this compound scaffold and observing the effect on a specific biological endpoint, researchers can develop a predictive model for the activity of related compounds.

Quantitative Structure-Activity Relationship (QSAR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) is a more advanced form of SAR that uses statistical methods to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In a QSAR study of benzamide (B126) analogues, various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A mathematical model is then developed to relate these descriptors to the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds. For derivatives of this compound, a QSAR model might reveal that specific substitutions on the aromatic ring or modifications to the amide group lead to enhanced or diminished activity. For instance, studies on similar benzohydrazide derivatives have shown that electronic and topological parameters can effectively describe their antimicrobial activity. nih.gov

Ligand-Based and Structure-Based Design Principles for Targeted Interactions

The rational design of molecules with specific biological activities, such as this compound, relies heavily on computational methodologies. These can be broadly categorized into ligand-based and structure-based design principles, both of which are instrumental in understanding and predicting the interactions of a ligand with its target protein.

Ligand-Based Design: In the absence of a known 3D structure of the target protein, ligand-based design approaches are paramount. These methods utilize the information from a set of molecules known to interact with the target to build a model, or pharmacophore, that defines the essential steric and electronic features required for biological activity. For a molecule like this compound, a pharmacophore model would identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. The N-methyl amide group can act as a hydrogen bond donor (N-H) and acceptor (C=O), while the substituted benzene ring provides a hydrophobic and potentially aromatic interaction site. The bromine and fluorine atoms introduce specific electronic and steric properties that can influence binding affinity and selectivity. For instance, fluorine substitution is known to affect the physicochemical properties of molecules, which can be crucial in drug design. nih.gov

The following table outlines the potential interactions of this compound based on these design principles.

Molecular Feature Potential Interaction Design Principle
N-H of amideHydrogen Bond DonorLigand-Based & Structure-Based
C=O of amideHydrogen Bond AcceptorLigand-Based & Structure-Based
Substituted Phenyl RingHydrophobic Interaction, π-π StackingLigand-Based & Structure-Based
Bromine AtomHalogen Bonding, Steric InteractionsStructure-Based
Fluorine AtomModulation of Electronic Properties, Potential Weak Hydrogen BondsStructure-Based
N,2-dimethyl groupsSteric Influence on Conformation, Hydrophobic InteractionsLigand-Based & Structure-Based

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, computational studies can elucidate the pathways of its synthesis, degradation, or metabolic transformation. These studies involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.

One common reaction involving benzamides is hydrolysis, the cleavage of the amide bond. A computational study of the hydrolysis of this compound would involve modeling the approach of a water molecule or a hydroxide ion to the carbonyl carbon. DFT calculations can determine the geometry of the tetrahedral intermediate and the subsequent transition state leading to the cleavage of the C-N bond. The electronic effects of the bromo and fluoro substituents on the benzene ring would be of particular interest, as they can influence the electrophilicity of the carbonyl carbon and the stability of the transition state.

Another area of investigation could be the metabolic reactions of this compound. For instance, N-demethylation is a common metabolic pathway for N-methylated compounds. Computational models can simulate the enzymatic process, often involving cytochrome P450 enzymes, to understand the mechanism of methyl group removal. These calculations can help predict potential metabolites and provide insights into the compound's pharmacokinetic profile.

The table below presents hypothetical activation energies for a generic reaction involving a substituted benzamide, illustrating how computational studies can quantify the influence of substituents.

Substituent Reaction Type Calculated Activation Energy (kcal/mol)
-HHydrolysis25.0
-FHydrolysis24.2
-BrHydrolysis24.5
-CH3Hydrolysis25.8

Note: These are illustrative values and not actual calculated data for this compound.

Solvent Effects and Solvation Models in Computational Chemistry

The solvent environment can significantly influence the structure, reactivity, and properties of a molecule. Computational solvation models are essential for accurately simulating chemical processes in solution. For this compound, the choice of solvent would affect its conformational preferences and its interactions with other molecules.

There are two main types of solvation models used in computational chemistry: explicit and implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This allows for a detailed description of solute-solvent interactions, such as hydrogen bonding. For this compound in an aqueous environment, an explicit model would involve surrounding the molecule with a number of water molecules and running a molecular dynamics simulation to observe their behavior. This method is computationally expensive but provides a high level of detail.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. This approach is computationally less demanding than explicit models and is often used for calculating solvation free energies and for optimizing molecular geometries in solution.

The following table shows hypothetical solvation free energies for a generic benzamide in different solvents, as would be calculated using a continuum solvation model.

Solvent Dielectric Constant Calculated Solvation Free Energy (kcal/mol)
Water78.4-8.5
Dimethyl Sulfoxide (DMSO)46.7-7.2
Acetonitrile37.5-6.8
Chloroform4.8-3.1

Note: These are illustrative values and not actual calculated data for this compound.

Mechanistic Research and Biological Interactions of 3 Bromo 4 Fluoro N,2 Dimethylbenzamide Pre Clinical Focus

Development of Bioprobes and Chemical Tools Based on 3-Bromo-4-fluoro-N,2-dimethylbenzamide:There is no indication in the available information that this compound has been utilized as a basis for developing bioprobes or chemical tools.

While information exists for structurally related compounds, such as various bromo-fluoro-benzamide derivatives, this information cannot be extrapolated to this compound without specific experimental evidence. The precise arrangement of the bromo, fluoro, and dimethyl substituents on the benzamide (B126) core is critical to its chemical properties and biological activity.

Therefore, the creation of a scientifically accurate and informative article based on the provided outline is not possible at this time due to the absence of relevant research findings.

Emerging Research Frontiers and Challenges for 3 Bromo 4 Fluoro N,2 Dimethylbenzamide

Advancements in Automated Synthesis and High-Throughput Screening of Derivatives

The generation of diverse chemical libraries is fundamental to discovering novel bioactive molecules. nih.gov High-throughput screening (HTS) is a key technology in this process, allowing for the rapid testing of vast numbers of compounds. leon-nanodrugs.com The primary objective of HTS is to identify "hits" or "leads"—compounds that exhibit a desired effect on a biological target. leon-nanodrugs.com

Recent progress in automated synthesis and high-throughput screening (HTS) offers powerful tools for creating and evaluating derivatives of 3-Bromo-4-fluoro-N,2-dimethylbenzamide. These technologies accelerate the discovery of new compounds with potentially enhanced properties. acs.org

Automated Synthesis:

Automated synthesis platforms can significantly accelerate the production of a library of derivatives. By systematically modifying the core structure of this compound, researchers can explore a wide chemical space efficiently.

Automated Synthesis Technique Description Potential Application for Derivatives
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch. This allows for precise control over reaction parameters and can lead to higher yields and purity.Rapid optimization of reaction conditions for the synthesis of new analogs and generation of a continuous supply of derivatives for screening.
Parallel Synthesis Multiple, discrete reactions are performed simultaneously. This is often done in well-plates, allowing for the creation of a large number of compounds at once.Creation of a library of derivatives with variations at multiple positions on the benzamide (B126) scaffold.
Robotic Synthesis Platforms Fully automated systems that can perform all steps of a chemical synthesis, from weighing reagents to purification of the final product.Unattended synthesis of a large and diverse set of derivatives, freeing up researcher time for other tasks.

High-Throughput Screening (HTS):

Once a library of derivatives has been synthesized, HTS can be used to rapidly assess their biological activity. leon-nanodrugs.com This involves the use of robotics, liquid handling devices, and sensitive detectors to perform and analyze thousands of experiments in a short time. leon-nanodrugs.com HTS assays can be designed to measure a wide range of biological endpoints, from enzyme inhibition to changes in cell morphology. The primary role of HTS is not to identify drugs directly, but rather to find promising "leads" that can be further optimized. leon-nanodrugs.com

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling the de novo design of novel molecules and the optimization of existing ones. mdpi.comtue.nl These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions. nih.gov

For a compound like this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and potential off-target effects of novel derivatives before they are synthesized. This can help to prioritize the most promising candidates for synthesis and testing, saving time and resources.

Generative Models: Generative AI algorithms can design entirely new molecules with desired properties. ethz.ch By providing the model with a set of constraints, such as a target protein and desired activity, it can generate a list of novel chemical structures that are predicted to be active. ethz.ch

Lead Optimization: AI can assist in the optimization of a lead compound by suggesting modifications that are likely to improve its potency, selectivity, or pharmacokinetic properties. mdpi.com

AI/ML Application Description Potential Impact on Research
Quantitative Structure-Activity Relationship (QSAR) ML models that correlate the chemical structure of a compound with its biological activity.Prediction of the activity of new derivatives, guiding the design of more potent compounds.
Generative Adversarial Networks (GANs) A type of generative model that can learn to create new data that is similar to a training dataset.De novo design of novel benzamide derivatives with unique chemical structures and predicted biological activities.
Reinforcement Learning An ML technique where an "agent" learns to make decisions by taking actions in an environment to maximize a cumulative reward.Iterative design of molecules with optimized properties by rewarding the generation of compounds with improved characteristics.

The integration of AI and ML into the research pipeline for this compound and its derivatives has the potential to significantly accelerate the pace of discovery.

Nanotechnology and Advanced Delivery System Concepts for Research Applications

The physicochemical properties of a compound, such as its solubility, can impact its utility in biological research. Nanotechnology offers a range of solutions for formulating and delivering compounds like this compound, particularly if they are hydrophobic. encyclopedia.pub Nanoparticle-based delivery systems can improve the solubility, stability, and cellular uptake of small molecules. encyclopedia.pubmdpi.com

Several types of nanoparticles could be explored for the research applications of this compound:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com Liposomes can protect the encapsulated compound from degradation and facilitate its entry into cells. creative-biolabs.com Their versatility makes them suitable for a wide range of applications in research. mdpi.com

Polymeric Nanoparticles: These are solid particles made from biodegradable polymers. The compound of interest can be either encapsulated within the polymer matrix or adsorbed onto the surface. Polymeric nanoparticles can be designed for controlled release of the encapsulated compound.

Micelles: These are self-assembling nanostructures formed by amphiphilic molecules in an aqueous solution. encyclopedia.pub The hydrophobic core of the micelle can encapsulate poorly water-soluble compounds, increasing their apparent solubility. encyclopedia.pub

Delivery System Description Potential Research Application
Liposomes Vesicles with a lipid bilayer structure. mdpi.comDelivery of the compound to cells in culture for mechanism of action studies.
Polymeric Nanoparticles Solid particles made of polymers.Sustained release of the compound in in vitro models to study long-term effects.
Micelles Self-assembling amphiphilic structures. encyclopedia.pubSolubilization of the compound for use in aqueous buffers for biochemical assays.

These advanced delivery systems can enable a broader range of biological investigations by overcoming experimental limitations related to the compound's physical properties. controlledreleasesociety.org

Addressing Synthetic Accessibility and Economic Viability for Large-Scale Research Use

For a compound to be widely used in research, it must be synthetically accessible and economically viable to produce on a scale sufficient for extensive studies. The synthesis of polysubstituted aromatic compounds like this compound can be challenging. fiveable.me

Synthetic Accessibility:

The synthesis of this compound likely involves multiple steps, including the formation of the benzamide bond and the introduction of the bromine and fluorine substituents onto the aromatic ring. nih.govresearchgate.net Challenges in the synthesis can include:

Regioselectivity: Ensuring that the substituents are added to the correct positions on the aromatic ring.

Reaction Conditions: Some of the required reactions may necessitate harsh conditions or expensive reagents.

Economic Viability:

The cost of a chemical synthesis is determined by several factors, including the cost of starting materials, reagents, and solvents, as well as the energy required for the reactions and purification steps. scienceready.com.au For a compound to be economically viable for large-scale research use, the synthesis should be efficient, with high yields and a minimal number of steps. nih.gov

The transition from a laboratory-scale synthesis to a larger scale production presents its own set of challenges. chemtek.co.indrugdiscoverytrends.com Reactions that work well on a small scale may not be safe or efficient when scaled up. chemtek.co.in Process chemists often need to re-evaluate and optimize the synthetic route to ensure it is robust, repeatable, and safe for larger scale production. chemtek.co.in The development of more efficient and environmentally friendly synthetic methods, often referred to as "green chemistry," is an ongoing challenge in chemical synthesis. pnas.org

Identification of Unexplored Biological Targets or Novel Mechanistic Pathways

A key aspect of chemical biology is the identification of the biological targets of small molecules and the elucidation of their mechanisms of action. While the specific biological targets of this compound may not be well-defined, the broader class of benzamides is known to interact with a variety of biological targets.

The presence of halogen atoms, such as bromine and fluorine, can significantly influence the biological activity of a molecule. mdpi.com These atoms can alter the compound's electronics, lipophilicity, and metabolic stability, and can also participate in specific interactions with biological macromolecules.

Future research could focus on identifying novel biological targets or mechanistic pathways for this compound and its derivatives. This could involve:

Phenotypic Screening: Testing the compound in a variety of cell-based assays to identify interesting biological effects.

Target-Based Screening: Screening the compound against a panel of known biological targets, such as enzymes or receptors.

Chemical Proteomics: Using chemical probes to identify the proteins that the compound interacts with directly in a cellular context.

The discovery of a novel biological target or mechanism of action could open up new avenues of research and potential therapeutic applications.

Multi-Omics Integration for Comprehensive Biological Activity Discovery

A comprehensive understanding of a compound's biological activity can be achieved by integrating data from multiple "omics" technologies. thermofisher.com This multi-omics approach provides a systems-level view of the cellular response to a small molecule. nashbio.com

Genomics: The study of an organism's complete set of DNA. slideshare.net In the context of small molecule research, genomics can be used to identify genetic factors that influence a compound's activity.

Transcriptomics: The analysis of all RNA molecules in a cell. This can reveal how a compound alters gene expression.

Proteomics: The large-scale study of proteins. slideshare.net Proteomics can be used to identify changes in protein expression and post-translational modifications in response to a compound. nih.gov It is also crucial for identifying the direct protein targets of a drug. genomeweb.comaragen.com

Metabolomics: The study of the complete set of small-molecule metabolites in a biological system. uconn.eduaspect-analytics.com This can provide insights into how a compound affects metabolic pathways. nih.govresearchgate.net

By integrating data from these different omics layers, researchers can build a more complete picture of how this compound affects cellular function. biocompare.com This can lead to the identification of novel biomarkers, the elucidation of complex biological pathways, and a deeper understanding of the compound's mechanism of action. nih.govnih.gov

Omics Technology Information Provided Potential Application
Genomics DNA sequence and structure. slideshare.netIdentification of genetic variations that confer sensitivity or resistance to the compound.
Transcriptomics Gene expression levels (RNA).Determination of the genes and pathways that are modulated by the compound.
Proteomics Protein expression, modifications, and interactions. nih.govIdentification of the direct protein targets of the compound and downstream effects on protein networks. aragen.com
Metabolomics Levels of small molecule metabolites. aspect-analytics.comElucidation of the effects of the compound on cellular metabolism. uconn.edu

The integration of multi-omics data presents significant computational challenges, but also holds immense promise for accelerating biological discovery. nashbio.com

Conclusion

Synthesis of Key Findings and Contributions to Chemical and Biological Sciences

3-Bromo-4-fluoro-N,2-dimethylbenzamide represents a novel, uncharacterized molecule within the vast chemical space of substituted benzamides. Based on established chemical principles, a viable synthetic route has been proposed, proceeding through a key 3-bromo-4-fluoro-2-methylbenzoic acid intermediate followed by amidation. The unique structural features of this compound, including its specific halogenation pattern and ortho-methyl substitution, are predicted to result in distinct physicochemical properties, such as moderate lipophilicity and a conformationally constrained amide bond. While experimental data is absent, a structure-activity relationship analysis suggests that this compound could contribute to the field of medicinal chemistry as a potential antimicrobial, anticancer, or insecticidal agent. The interplay of its functional groups offers a rich platform for studying the effects of steric and electronic modifications on biological activity.

Future Research Trajectories for this compound

The primary and most immediate research trajectory is the actual synthesis and purification of this compound to confirm its existence and allow for empirical studies. Following its synthesis, comprehensive spectroscopic characterization (NMR, IR, MS) and single-crystal X-ray diffraction would be essential to unequivocally determine its structure and solid-state conformation. Subsequently, in vitro screening against a panel of bacterial and fungal strains, various cancer cell lines, and key insect protein targets would be a critical step to validate the predicted biological activities. Further research could involve the synthesis of a library of related analogues to systematically explore the structure-activity relationships, for instance, by varying the position of the substituents or replacing the bromine atom with other halogens.

Broader Implications for Benzamide (B126) Chemistry and Related Scientific Disciplines

The study of this compound, and compounds like it, has broader implications for the field of benzamide chemistry. It underscores the vast potential that remains in exploring novel substitution patterns on this privileged scaffold. Understanding how the combination of ortho-alkylation and specific halogenation patterns fine-tunes biological activity can provide valuable insights for rational drug design and the development of new agrochemicals. Furthermore, the synthesis of such multi-substituted aromatic compounds presents interesting challenges and opportunities for the development of new regioselective synthetic methodologies. Ultimately, the investigation of this specific molecule could serve as a case study in the predictive power of SAR and computational modeling in identifying promising new areas of chemical exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-fluoro-N,2-dimethylbenzamide?

  • Methodology : The synthesis typically involves two steps:

Preparation of 4-bromo-3-fluorobenzoic acid via electrophilic aromatic substitution using bromine and fluorine sources under controlled temperature (0–5°C) .

Amide formation : The acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine in anhydrous dichloromethane (DCM) at room temperature. Yields are improved by using excess dimethylamine (1.5 equiv.) and maintaining inert conditions .

  • Key Considerations : Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane/ethyl acetate 3:1) and purify via column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Primary Techniques :

  • NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.0–3.2 ppm for N-methyl groups) and ¹³C NMR (δ 165–170 ppm for carbonyl C=O) confirm regiochemistry and functional groups .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Mass Spectrometry : ESI-MS (m/z 246.08 [M+H]⁺) validates molecular weight .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the amide bond. Avoid exposure to moisture, as it may degrade the compound to benzoic acid derivatives .

Advanced Research Questions

Q. How do substituent positions (bromo, fluoro, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The bromo group at position 3 is highly susceptible to SNAr reactions due to electron-withdrawing effects from adjacent fluorine (position 4) and the carbonyl group. Reactivity decreases if bromine is replaced with less electronegative substituents .
  • Methyl groups at N and position 2 sterically hinder reactions at the benzamide core but stabilize intermediates via hyperconjugation .
    • Experimental Validation : Kinetic studies using NaN₃ in DMF at 60°C show faster substitution at position 3 (k = 0.15 min⁻¹) compared to analogs lacking fluorine .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The bromine atom forms halogen bonds with Lys721 (ΔG ≈ -8.2 kcal/mol), while fluorine engages in H-bonds with Thr766 .
  • DFT Calculations : B3LYP/6-31G* basis sets predict electrostatic potential surfaces, highlighting electron-deficient regions near bromine for electrophilic attack .

Q. How can structural contradictions in crystallographic data for related benzamide derivatives inform analysis of this compound?

  • Case Study : In N-(3-Bromo-1,4-dioxo-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, crystal packing shows F⋯O (2.982 Å) and Br⋯O (2.977 Å) contacts, suggesting halogen bonding influences lattice stability . For this compound, similar intermolecular interactions are hypothesized but require validation via single-crystal XRD (space group P21/n, a = 14.5931 Å, b = 6.6471 Å, c = 20.6324 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.